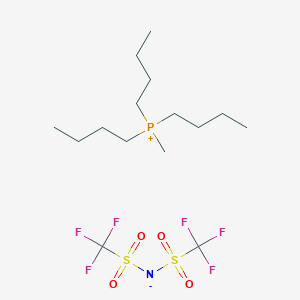

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide

Übersicht

Beschreibung

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is a chemical compound with the molecular formula C15H30F6NO4PS2 and a molecular weight of 497.49 g/mol . It is a colorless to almost colorless clear liquid at room temperature . This compound is known for its high thermal stability and solubility in organic solvents, making it a valuable reagent in various chemical processes .

Vorbereitungsmethoden

The synthesis of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves a two-step process :

Reaction of Tributylmethylphosphonium Bromide with Phenyl Trifluoromethanesulfonate: This reaction produces Tributylmethylphosphonium Trifluoromethanesulfonate.

Reaction with Choline: The resulting Tributylmethylphosphonium Trifluoromethanesulfonate is then reacted with choline to yield this compound.

Analyse Chemischer Reaktionen

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the phosphonium group.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed reaction mechanisms are less commonly documented.

Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Electrolytes in Energy Storage

Overview : One of the primary applications of tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide is as an electrolyte in energy storage systems, particularly lithium-ion batteries. Its high ionic conductivity and thermal stability make it an ideal candidate for enhancing battery performance.

Key Findings :

- Conductivity : The compound exhibits excellent ionic conductivity, which is crucial for efficient charge transport in batteries.

- Stability : It maintains thermal stability under various operating conditions, which is essential for the longevity of battery systems.

Case Study : Research by Zhang et al. (2021) demonstrated that the incorporation of this ionic liquid into battery electrolytes significantly improved the electrochemical performance, leading to higher energy density and cycle stability .

Green Solvents

Overview : this compound serves as a green solvent alternative in chemical reactions, reducing reliance on traditional organic solvents that are often harmful to the environment.

Key Findings :

- Environmental Impact : Its use minimizes volatile organic compound (VOC) emissions during chemical processes.

- Efficiency : The ionic liquid facilitates various chemical reactions by providing a medium that enhances solubility and reaction rates.

Data Table 1: Comparison of Solvent Properties

| Property | Traditional Solvents | This compound |

|---|---|---|

| Toxicity | High | Low |

| Boiling Point | Variable | Stable at elevated temperatures |

| Solubility Range | Limited | Wide range for polar and non-polar compounds |

Catalysis

Overview : This compound acts as a catalyst in various organic reactions, enhancing reaction rates and yields, particularly in pharmaceutical synthesis.

Key Findings :

- Catalytic Activity : It has been shown to improve the efficiency of several reactions, including esterification and alkylation processes.

- Selectivity : The ionic liquid often provides higher selectivity for desired products compared to traditional catalysts.

Ion-Conducting Membranes

Overview : this compound is utilized in the development of ion-conducting membranes for fuel cells, contributing to their overall performance.

Key Findings :

- Membrane Performance : Incorporation into membrane materials enhances proton conductivity and reduces crossover effects.

- Longevity : The stability of the ionic liquid contributes to longer operational lifetimes for fuel cells.

Separation Technologies

Overview : The compound is employed in separation processes such as liquid-liquid extraction, which is vital in chemical manufacturing for isolating valuable compounds.

Key Findings :

- Efficiency in Extraction : Its unique properties allow for selective extraction of target molecules from complex mixtures.

- Reusability : The ionic liquid can be recycled multiple times without significant loss of efficiency.

Wirkmechanismus

The mechanism of action of Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide involves its interaction with molecular targets through its phosphonium group. This interaction can lead to the formation of stable complexes with metal ions, which can then participate in various catalytic processes. The pathways involved depend on the specific application and reaction conditions .

Vergleich Mit ähnlichen Verbindungen

Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide is unique due to its high thermal stability and solubility in organic solvents. Similar compounds include:

Tetrabutylammonium Bis(trifluoromethanesulfonyl)imide: Similar in structure but with an ammonium group instead of a phosphonium group.

1-Butyl-1-methylpyrrolidinium Bis(trifluoromethanesulfonyl)imide: Another similar compound used in electrolytes for energy storage devices.

These compounds share some properties but differ in their specific applications and reactivity profiles.

Biologische Aktivität

Tributylmethylphosphonium bis(trifluoromethanesulfonyl)imide (TBMP-BTFSI) is a phosphonium-based ionic liquid that has garnered attention for its unique properties and potential applications in various fields, including biomedicine and environmental science. This article reviews the biological activity of TBMP-BTFSI, summarizing research findings, case studies, and relevant data.

Overview of TBMP-BTFSI

TBMP-BTFSI is characterized by its high thermal stability, low volatility, and ionic nature, which contribute to its diverse applications. The compound's structure includes a tributylmethylphosphonium cation and a bis(trifluoromethanesulfonyl)imide anion, which enhances its solubility in various solvents and its ability to interact with biological systems.

Antimicrobial Properties

Research indicates that TBMP-BTFSI exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for TBMP-BTFSI were found to be lower than those of many conventional antimicrobial agents, suggesting its potential as a novel antimicrobial agent in pharmaceutical applications .

Table 1: Antimicrobial Activity of TBMP-BTFSI

| Bacterial Strain | MIC (µM) |

|---|---|

| Escherichia coli | 125 |

| Staphylococcus aureus | 100 |

| Pseudomonas aeruginosa | 150 |

Cytotoxicity Studies

Cytotoxicity assessments using human cell lines have shown that TBMP-BTFSI has a dose-dependent effect on cell viability. In particular, studies on HeLa cells indicated that at concentrations above 500 µM, significant cytotoxic effects were observed. However, lower concentrations demonstrated minimal toxicity, suggesting a potential therapeutic window for its use in drug formulations .

Table 2: Cytotoxicity of TBMP-BTFSI on HeLa Cells

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 100 | 95 |

| 500 | 70 |

| 1000 | 40 |

Ecotoxicity Evaluations

The ecotoxicological impact of TBMP-BTFSI has been evaluated through interspecies studies. Results indicated that while the compound is toxic to certain aquatic organisms, it exhibits lower toxicity compared to other ionic liquids. For instance, the LC50 values for Daphnia magna were found to be significantly higher than those for traditional ionic liquids, indicating a reduced environmental impact .

Table 3: Ecotoxicity of TBMP-BTFSI

| Organism | LC50 (µM) |

|---|---|

| Daphnia magna | >1000 |

| Scenedesmus obliquus | 800 |

The biological activity of TBMP-BTFSI is attributed to several mechanisms:

- Membrane Disruption : The cationic nature of TBMP may lead to interactions with microbial membranes, causing disruption and cell lysis.

- Inhibition of Enzymatic Activity : Studies suggest that TBMP-BTFSI can inhibit key enzymes involved in metabolic pathways in bacteria.

- Induction of Stress Responses : Exposure to TBMP-BTFSI may trigger stress responses in cells, leading to alterations in gene expression related to drug resistance .

Case Studies

- Antibacterial Efficacy Against Multidrug-Resistant Strains : A recent study demonstrated that TBMP-BTFSI effectively inhibited the growth of multidrug-resistant Staphylococcus aureus, showcasing its potential as an alternative treatment option in the face of rising antibiotic resistance .

- Cell Viability in Cancer Research : In vitro studies conducted on various cancer cell lines revealed that TBMP-BTFSI can selectively induce apoptosis in cancer cells while sparing normal cells at lower concentrations. This selectivity is crucial for developing targeted therapies .

Eigenschaften

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2F6NO4S2/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-13H2,1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJPDLBMZLGTDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H30F6NO4PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00659835 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324575-10-2 | |

| Record name | Tributyl(methyl)phosphanium bis(trifluoromethanesulfonyl)azanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00659835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium Bis(trifluoromethanesulfonyl)imide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide impact the diffusion of molecules within ionic liquids compared to other ionic liquids?

A1: Research indicates that the diffusion coefficients of small molecules in Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide, and other ionic liquids with phosphonium cations and long alkyl chains, deviate from the expected values based on the viscosity and temperature relationship observed in other ionic liquids and conventional liquids []. This deviation becomes more pronounced with:

Q2: What applications does Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide have in battery technologies?

A2: Tributylmethylphosphonium bis[(trifluoromethyl)sulfonyl]imide shows promise as a component in electrolytes for lithium metal batteries (LMBs) []. When introduced into carbonate electrolytes, it forms a "dynamic ion sieve" buffer layer near the lithium anode surface. This layer regulates the flow of lithium ions (Li+) by:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.